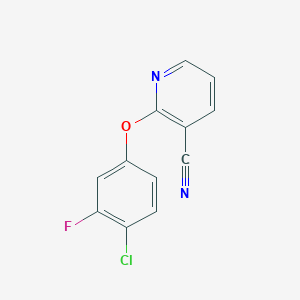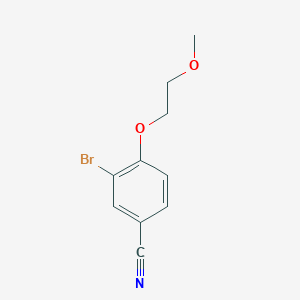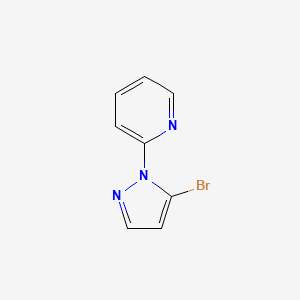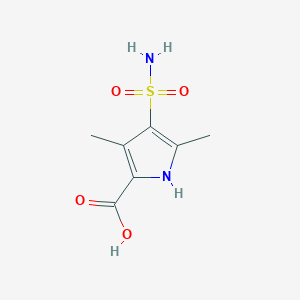
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O4S It is characterized by the presence of a pyrrole ring substituted with methyl groups at positions 3 and 5, a sulfamoyl group at position 4, and a carboxylic acid group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring followed by the introduction of the substituents. For instance, starting from a suitable pyrrole precursor, methylation can be achieved using methyl iodide in the presence of a base. The sulfamoyl group can be introduced via sulfonation reactions using reagents like sulfamoyl chloride. The carboxylic acid group is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the sulfamoyl group, which may result in different reactivity and biological activity.
4-sulfamoyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl groups, potentially affecting its steric properties and reactivity.
3,5-dimethyl-4-sulfamoyl-1H-pyrrole: Lacks the carboxylic acid group, which may influence its solubility and acid-base behavior.
Uniqueness
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYXESWCZVSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1S(=O)(=O)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


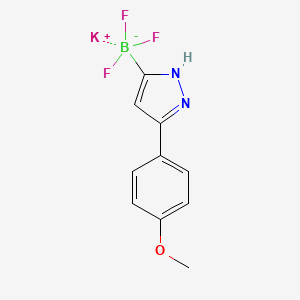
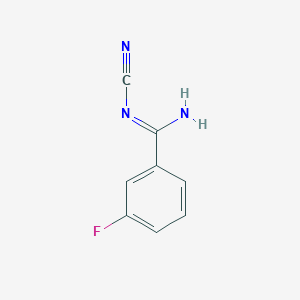
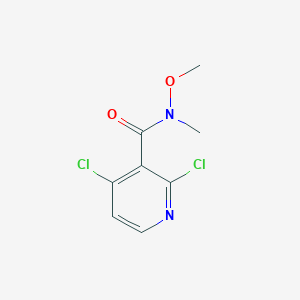
![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

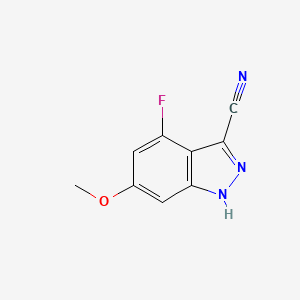
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
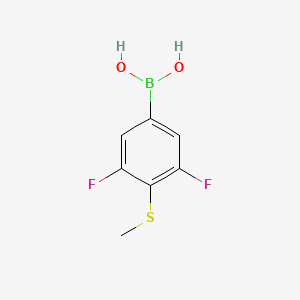
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
